molecular formula C19H20N4O B5147078 N-(2-cyanophenyl)-2-(4-phenylpiperazin-1-yl)acetamide

N-(2-cyanophenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No.: B5147078
M. Wt: 320.4 g/mol
InChI Key: CWHZZCOUGLQMGC-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves the reaction of 2-cyanophenylamine with 4-phenylpiperazine in the presence of acetic anhydride. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly the central nervous system.

    Medicine: Investigated for potential therapeutic effects, including anxiolytic or antidepressant properties.

    Industry: Used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2-(4-phenylpiperazin-1-yl)acetamide would depend on its specific interactions with molecular targets. It may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to pharmacological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanophenyl)-2-(4-methylpiperazin-1-yl)acetamide
  • N-(2-cyanophenyl)-2-(4-ethylpiperazin-1-yl)acetamide

Uniqueness

N-(2-cyanophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is unique due to its specific structural features, such as the phenyl group on the piperazine ring, which may confer distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

N-(2-cyanophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c20-14-16-6-4-5-9-18(16)21-19(24)15-22-10-12-23(13-11-22)17-7-2-1-3-8-17/h1-9H,10-13,15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHZZCOUGLQMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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